4-Bromo-5-methyl-2-nitroaniline

Organic Chemistry Crystallization Purification

4-Bromo-5-methyl-2-nitroaniline (CAS 827-32-7) streamlines heterocycle synthesis by integrating three orthogonal reactive groups: 4-Br for cross-coupling, 2-NO₂ for reduction to 1,2-diamine, and 5-Me for electronic tuning. Its high melting point (176-179°C) enables purification by recrystallization instead of chromatography. Available as orange powder (≥97%) with stable storage at 2-8°C.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
CAS No. 827-32-7
Cat. No. B1344217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methyl-2-nitroaniline
CAS827-32-7
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)[N+](=O)[O-])N
InChIInChI=1S/C7H7BrN2O2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,9H2,1H3
InChIKeyPOWJQZRBSYOVIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-methyl-2-nitroaniline: Trisubstituted Aniline Building Block


4-Bromo-5-methyl-2-nitroaniline (CAS 827-32-7) is a trisubstituted aromatic amine that serves as a versatile synthetic intermediate in medicinal chemistry and crop protection research [1]. Its aniline core features three chemically distinct substituents: a bromine atom at the 4-position for transition-metal-catalyzed cross-coupling reactions, a methyl group at the 5-position that modulates electronic and steric properties, and a nitro group ortho to the amine that can be reduced to generate a second amine or participate in cyclization reactions to form heterocyclic systems . The compound is commercially available as an orange powder with a typical purity of ≥95% and a molecular weight of 231.05 g/mol (C₇H₇BrN₂O₂) .

4-Bromo-5-methyl-2-nitroaniline: Why Common Analogs Cannot Substitute


While several substituted 2-nitroanilines are commercially available, the specific 4-bromo-5-methyl-2-nitro substitution pattern of this compound imparts a unique combination of physicochemical properties and orthogonal reactivity that distinguishes it from simpler analogs. Direct substitution with 4-bromo-2-nitroaniline (lacking the 5-methyl group) or 5-methyl-2-nitroaniline (lacking the 4-bromo handle) would fundamentally alter the compound's melting point, lipophilicity, acid-base character, and synthetic potential . The presence of both a bromine atom for cross-coupling and a nitro group for reduction/cyclization within the same scaffold enables efficient, two-directional elaboration that is not possible with mono- or disubstituted analogs. The quantitative data presented in Section 3 demonstrates that these differences are not merely incremental but represent substantial shifts in key properties that directly impact purification strategy, solubility in reaction media, and the compound's suitability for specific synthetic routes [1].

4-Bromo-5-methyl-2-nitroaniline: Quantitative Comparison with Analogs


Melting Point Advantage

The melting point of 4-bromo-5-methyl-2-nitroaniline is 176–179°C, which is approximately 65°C higher than the melting points of its closest structural analogs: 4-bromo-2-nitroaniline (110–113°C) and 5-methyl-2-nitroaniline (110–111°C) . This substantial elevation in melting point is a direct consequence of the combined 4-bromo, 5-methyl, and 2-nitro substitution pattern, which enhances intermolecular interactions in the solid state and likely reflects a more ordered crystal packing arrangement .

Organic Chemistry Crystallization Purification

Intermediate Basicity (pKa)

The predicted pKa of 4-bromo-5-methyl-2-nitroaniline is –0.80 ± 0.25, which lies between the pKa values of 4-bromo-2-nitroaniline (–1.05 ± 0.10) and 5-methyl-2-nitroaniline (0.03 ± 0.25) . This intermediate basicity results from the opposing electronic effects of the electron-withdrawing bromine and nitro groups (which lower pKa) and the electron-donating methyl group (which raises pKa). The net effect is a protonation equilibrium that is distinct from either analog and influences the compound's behavior in acid-base extractions and its reactivity in electrophilic aromatic substitution reactions [1].

Physical Organic Chemistry Reaction Optimization Acid-Base Extraction

Lipophilicity (LogP) Comparison

The calculated partition coefficient (LogP) of 4-bromo-5-methyl-2-nitroaniline is 2.25, which is significantly lower than that of 4-bromo-2-nitroaniline (LogP 2.75) and nearly identical to that of 5-methyl-2-nitroaniline (LogP 2.25) . The bromine atom contributes to increased lipophilicity in the 4-bromo analog, whereas the methyl group in the 5-position does not fully compensate for the polarizing effect of the nitro group in the trisubstituted compound. This lower LogP value translates to improved aqueous solubility and potentially better handling in aqueous reaction media .

Medicinal Chemistry Lipophilicity ADME

Density: Intermediate Value

The density of 4-bromo-5-methyl-2-nitroaniline is 1.689 g/cm³, which is lower than that of 4-bromo-2-nitroaniline (1.81 g/cm³) and higher than that of 5-methyl-2-nitroaniline (1.27 g/cm³) . This intermediate density reflects the combined mass contributions of the bromine (which increases density) and the methyl group (which decreases density) and may correlate with differences in crystal packing and molar volume .

Material Science Formulation Crystallography

Water Solubility Profile

The estimated water solubility of 4-bromo-5-methyl-2-nitroaniline at 25°C is 33.6 mg/L, which is lower than that of 4-bromo-2-nitroaniline (117–390 mg/L) but higher than that reported for 5-methyl-2-nitroaniline (reported as sparingly soluble, <1 mg/mL) . The combination of the hydrophobic bromine and the slightly polar nitro/amine groups results in a solubility profile that is distinct from either analog and may influence partitioning during aqueous workup or the choice of biphasic reaction conditions [1].

Green Chemistry Reaction Engineering Solubility

Orthogonal Reactive Handles

Unlike 4-bromo-2-nitroaniline (which lacks the methyl group) or 5-methyl-2-nitroaniline (which lacks the bromine handle), 4-bromo-5-methyl-2-nitroaniline contains three functional groups that can be addressed independently in a synthetic sequence . The bromine atom at the 4-position is a robust site for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings, allowing the introduction of aryl, heteroaryl, or alkynyl fragments [1]. The nitro group ortho to the amine can be reduced to a second amine, enabling subsequent diazotization, reductive amination, or heterocycle formation (e.g., benzimidazoles, quinoxalines) [2]. The methyl group at the 5-position provides steric shielding and modulates the electron density of the aromatic ring, influencing the regioselectivity of electrophilic substitutions .

Synthetic Methodology Cross-Coupling Heterocycle Synthesis

4-Bromo-5-methyl-2-nitroaniline: Optimal Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Scaffolds

The bromine atom at the 4-position enables efficient Buchwald-Hartwig amination to introduce diverse amine fragments, while the ortho-nitro group can be selectively reduced to generate a 1,2-diamine intermediate . The intermediate LogP (2.25) and water solubility (33.6 mg/L) of the parent aniline facilitate homogeneous reaction conditions in polar aprotic solvents like DMF or DMSO, which are standard for Pd-catalyzed cross-couplings . The high melting point (176–179°C) ensures that the compound remains a tractable solid during weighing and handling, minimizing losses due to sublimation or decomposition .

Agrochemical Discovery: Herbicidal Heterocycles

The presence of both a bromine atom for Suzuki-Miyaura coupling and a nitro group ortho to the amine allows for the rapid assembly of benzimidazole, quinoxaline, or benzotriazole cores that are privileged scaffolds in crop protection agents . The compound's predicted pKa (–0.80) suggests that it remains predominantly non-protonated under mildly acidic conditions, which is advantageous for reactions requiring a free amine nucleophile . The moderate density (1.689 g/cm³) and solid form simplify the development of scalable, kilogram-level synthetic routes .

Materials Chemistry: Conjugated Polymer Precursor

The 4-bromo substituent serves as an ideal site for Sonogashira cross-coupling with terminal alkynes to generate extended π-conjugated systems, while the nitro group can be reduced post-coupling to install an amine that participates in further polymer functionalization or chain extension . The compound's reduced lipophilicity relative to 4-bromo-2-nitroaniline (LogP 2.25 vs. 2.75) may improve solubility in the polar solvents often employed in polymer synthesis, such as THF or NMP .

Process Chemistry: Crystallization-Driven Purification

The 65°C higher melting point of 4-bromo-5-methyl-2-nitroaniline compared to its monosubstituted analogs (176–179°C vs. ~110°C) provides a substantial window for recrystallization-based purification . This property is particularly valuable in multi-step syntheses where chromatographic separation is impractical at scale, as it allows for the removal of lower-melting impurities and unreacted starting materials through simple cooling and filtration . The compound's stability under recommended storage conditions (2–8°C, protected from light) further supports its use in long-term stock solutions for automated synthesis platforms .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-5-methyl-2-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.